Fluoroethylcholine chloride
Description
Contextualization within Choline (B1196258) Metabolism Research
The significance of fluoroethylcholine chloride as a research tool is intrinsically linked to the fundamental role of choline in cellular functions.
Role of Choline in Cellular Biochemistry and Membrane Synthesis
Choline is an essential nutrient vital for numerous biological processes. wikipedia.orgnih.gov It serves as a precursor for the synthesis of phosphatidylcholine and sphingomyelin, which are major phospholipid components crucial for maintaining the structural integrity of all cell membranes. nih.govimrpress.com Beyond its structural role, choline is a precursor to the neurotransmitter acetylcholine (B1216132), which is integral to memory, muscle control, and various nervous system functions. wikipedia.orgnih.gov Furthermore, choline metabolism is involved in lipid transport, cell signaling, and gene expression. nih.govnih.gov The body's demand for choline underscores its importance in cellular health and function. nih.gov
The metabolic pathways of choline are complex, involving phosphorylation, oxidation, and acetylation. imrpress.com The phosphorylation pathway leads to the production of phosphatidylcholine, which is essential for cell membrane structure and is a source of second messengers involved in cell signaling and proliferation. imrpress.comaacrjournals.org Inhibition of phosphatidylcholine synthesis has been shown to induce cell death, highlighting its critical role in cell viability. imrpress.com
Choline Kinase Activity in Proliferative Research Models
Choline kinase (ChoK) is the initial and rate-limiting enzyme in the CDP-choline pathway, responsible for the phosphorylation of choline to phosphocholine (B91661). aacrjournals.orgscispace.com This enzymatic step is a critical requirement for cell proliferation. aacrjournals.orgnih.gov In various cancer research models, increased ChoK activity and elevated levels of phosphocholine have been consistently observed. aacrjournals.orgscispace.com This upregulation is not merely a consequence of increased proliferation but is actively involved in mitogenic signal transduction pathways. aacrjournals.org
Research has demonstrated that ChoK is overexpressed in a variety of human tumors, including breast, lung, colorectal, and prostate cancers. aacrjournals.orgnih.gov This heightened activity is often associated with indicators of greater malignancy. nih.govresearchgate.net The inhibition of ChoK has been shown to have potent antiproliferative and antitumor effects in preclinical models, establishing it as a significant molecular target in cancer research. nih.govnih.gov The study of compounds like this compound, which are substrates for ChoK, provides a means to investigate and visualize this upregulated enzymatic activity in proliferative states. nih.govsnmjournals.org
Historical Development and Rationale for Fluorine-Labeled Choline Analogs
The development of radiolabeled choline analogs for PET imaging has been a progressive endeavor, driven by the need for more effective research and diagnostic tools.
Evolution from Carbon-11 (B1219553) Labeled Choline Derivatives
The initial use of radiolabeled choline for PET imaging involved the use of Carbon-11 ([¹¹C]) labeled choline. openmedscience.comwikipedia.org [¹¹C]Choline proved to be a valuable tracer for visualizing various cancers, including brain, prostate, and lung tumors, due to the increased uptake of choline by rapidly proliferating cancer cells. openmedscience.comwikipedia.orgyu.ac.kr The rationale was based on the understanding that malignant cells have a high metabolic rate and require increased choline for the synthesis of their cell membranes. nih.govwikipedia.org
However, the use of [¹¹C]choline is limited by the short half-life of Carbon-11, which is approximately 20.4 minutes. openmedscience.commdpi.com This short half-life necessitates an on-site cyclotron for its production, restricting its availability to specialized centers. openmedscience.commdpi.com This limitation spurred the development of choline analogs labeled with a different radioisotope that could offer logistical advantages.
Advantages of Fluorine-18 (B77423) Labeling in Research Applications
The development of Fluorine-18 ([¹⁸F]) labeled choline analogs, such as [¹⁸F]Fluoroethylcholine, represented a significant step forward. snmjournals.orgsnmjournals.org Fluorine-18 possesses several favorable characteristics for PET imaging. researchgate.netnih.gov Its longer half-life of 109.8 minutes allows for centralized production and distribution to facilities without an on-site cyclotron, greatly expanding its accessibility for research. mdpi.comresearchgate.net
Furthermore, Fluorine-18's lower positron energy (0.635 MeV maximum) results in a shorter positron range in tissue, which translates to higher resolution PET images compared to Carbon-11. researchgate.netacs.org The versatile radiochemistry of fluorine allows for its efficient incorporation into a wide range of molecules. researchgate.netnih.gov These advantages have made [¹⁸F]-labeled tracers like [¹⁸F]this compound a preferred choice for many research applications, enabling more detailed and logistically feasible investigations into choline metabolism in various pathological conditions. mdpi.comacs.org
Research Findings on [¹⁸F]Fluoroethylcholine
| Research Area | Key Findings | References |
| Biochemical Behavior | [¹⁸F]Fluoroethylcholine is a substrate for choline kinase and is phosphorylated to [¹⁸F]phosphorylfluoroethylcholine within cells. This metabolic trapping is the basis for its use in PET imaging. | snmjournals.orgnih.govsnmjournals.org |
| In Vitro Studies | Studies in cancer cell lines have demonstrated that the uptake of [¹⁸F]Fluoroethylcholine is sensitive to inhibitors of choline transport, confirming its entry into cells via choline transporters. | snmjournals.org |
| Preclinical Imaging | Animal models have shown high uptake of [¹⁸F]Fluoroethylcholine in various tumors, with tumor-to-background ratios that allow for clear visualization. | snmjournals.orgnih.gov |
| Comparison with [¹¹C]Choline | While both tracers show similar uptake patterns in tumors, [¹⁸F]Fluoroethylcholine offers the advantage of a longer half-life, allowing for later imaging times and potentially better clearance of background activity. However, it exhibits more rapid urinary excretion. | snmjournals.orgnih.govsnmjournals.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15FNO.ClH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFIBDRAGXLYET-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CCF.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716957 | |
| Record name | 2-Fluoro-N-(2-hydroxyethyl)-N,N-dimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479407-08-4 | |
| Record name | Fluoroethylcholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479407084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-N-(2-hydroxyethyl)-N,N-dimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOROETHYLCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5RT94SS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Radiochemical Aspects of Fluoroethylcholine Chloride
Chemical Synthesis of Non-Radioactive Fluoroethylcholine Chloride
The synthesis of non-radioactive this compound, often used as a reference standard in analytical procedures, is a multi-step process that begins with the preparation of key precursors.
The primary precursors for the synthesis of this compound are 2-fluoroethanol and N,N-dimethylethanolamine.
2-Fluoroethanol: A common and effective method for synthesizing 2-fluoroethanol is through a nucleophilic substitution reaction, specifically the Finkelstein reaction. This process typically involves treating 2-chloroethanol with an alkali metal fluoride (B91410), such as potassium fluoride. The reaction substitutes the chlorine atom with fluorine. The lower boiling point of 2-fluoroethanol compared to the starting material allows for convenient separation and purification by distillation wikipedia.orgprepchem.com. Alternative starting materials for similar procedures include 2-bromoethanol wikipedia.org.
N,N-Dimethylethanolamine (DMAE): The industrial production of N,N-dimethylethanolamine is primarily achieved through the ethoxylation of dimethylamine atamankimya.com. This reaction involves treating dimethylamine with ethylene oxide . The process is typically carried out in the liquid phase under elevated temperature (80-120 °C) and pressure (up to 50 atmospheres) . This method is known for its high yield and the high quality of the resulting N,N-dimethylethanolamine . Subsequent purification steps such as distillation and dehydration are employed to achieve the desired purity .
The synthesis of this compound from its precursors generally follows a two-step pathway.
First, 2-fluoroethanol is converted into a more reactive intermediate, 2-fluoroethyl tosylate. This is achieved by reacting 2-fluoroethanol with tosyl chloride in the presence of a base, such as pyridine tosohusa.com.
The second step is a quaternization reaction where the synthesized 2-fluoroethyl tosylate is reacted with N,N-dimethylethanolamine. This reaction forms the tosylate salt of fluoroethylcholine tosohusa.com. To obtain the final product, this compound, an anion exchange step is performed. The fluoroethylcholine tosylate is passed through an anion-exchange resin in the chloride form (Cl⁻), which replaces the tosylate anion with a chloride anion, yielding this compound statsndata.org.
Optimization of this synthesis involves controlling reaction conditions such as temperature, reaction time, and the purity of reactants and solvents to maximize the yield and purity of the final product.
Radiosynthesis of Fluorine-18 (B77423) Labeled Fluoroethylcholine ([¹⁸F]FECh)
The synthesis of [¹⁸F]fluoroethylcholine ([¹⁸F]FECh) is a critical process for its use as a radiotracer in positron emission tomography (PET). The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient synthesis methods.
The radiosynthesis of [¹⁸F]FECh is typically achieved through a nucleophilic substitution reaction. The process generally involves two main steps: the production of a fluorinated intermediate followed by its reaction with a precursor.
A common pathway begins with the production of [¹⁸F]fluoride, usually from the proton bombardment of oxygen-18 enriched water ([¹⁸O]H₂O) in a cyclotron . The resulting aqueous [¹⁸F]fluoride is then activated. This activation is often achieved by forming a complex with a phase transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a base like potassium carbonate, followed by azeotropic drying with acetonitrile (B52724) chemicalbook.com.
Two primary strategies exist for the synthesis:
Two-Step Reaction: This is the more traditional approach.
Intermediate Synthesis: The activated [¹⁸F]fluoride is reacted with a precursor such as 1,2-bis(tosyloxy)ethane (B1267912) or 2-bromoethyl triflate to produce an intermediate like 2-[¹⁸F]fluoroethyl tosylate or 1-[¹⁸F]fluoro-2-bromoethane prepchem.comchemicalbook.comsnmjournals.org.
Final Product Formation: This intermediate is then reacted with N,N-dimethylethanolamine to yield [¹⁸F]FECh prepchem.comchemicalbook.com.
One-Step (One-Pot) Reaction: To shorten the synthesis time, a one-pot method has been developed where [¹⁸F]fluoride, 1,2-bis(tosyloxy)ethane, and N,N-dimethylethanolamine are all reacted in a single vessel chemicalbook.com. This approach has been shown to produce high yields and simplifies the synthesis process chemicalbook.com.
Following the reaction, the crude product is purified, typically using solid-phase extraction (SPE) cartridges, such as a cation-exchange cartridge, from which the final product is eluted with a saline solution prepchem.comsnmjournals.org.
To ensure reproducibility, high yield, and radiation safety, the synthesis of [¹⁸F]FECh is frequently performed using automated synthesis modules. Several commercial and custom-built systems are utilized for this purpose. These modules integrate the steps of [¹⁸F]fluoride activation, reaction, and purification into a single, computer-controlled process.
Examples of commercially available synthesizers that have been adapted for [¹⁸F]FECh production include the GE TracerLab and FASTlab series, as well as the Synthra RNplus module wikipedia.orggoogle.comgoogle.comgoogle.com. The operation of these automated systems typically involves the following sequence:
Transfer of [¹⁸F]fluoride from the cyclotron target to the synthesis module.
Trapping of [¹⁸F]fluoride on an anion-exchange cartridge followed by elution into the reactor vessel.
Azeotropic drying of the [¹⁸F]fluoride with acetonitrile.
Addition of the precursor (e.g., 1,2-bis(tosyloxy)ethane) for the first reaction step, which is heated for a specified time.
Addition of N,N-dimethylethanolamine for the second reaction step, again with controlled heating.
The reaction mixture is then passed through a series of purification cartridges (e.g., tC18, CM) to remove unreacted reagents and byproducts .
The purified [¹⁸F]FECh is eluted from the final cartridge with sterile saline and passed through a sterilizing filter into a collection vial.
These automated systems significantly reduce operator radiation exposure and ensure a consistent and reliable production of the radiotracer for clinical and research use atamankimya.comsnmjournals.org.
The efficiency of [¹⁸F]FECh synthesis is evaluated based on several parameters, primarily the radiochemical yield (RCY), radiochemical purity, and total synthesis time. The radiochemical yield is the percentage of the initial [¹⁸F]fluoride activity that is incorporated into the final product, and it can be reported as decay-corrected or non-decay-corrected.
Various studies have reported a range of radiochemical yields, which are influenced by the synthesis method (one-step vs. two-step), the specific precursors used, and the level of optimization of reaction conditions such as temperature and time.
Below is a table summarizing findings from different automated synthesis protocols:
| Synthesis Method | Precursor for Fluorination | Automated Module | Synthesis Time (min) | Radiochemical Yield (non-decay corrected) | Radiochemical Purity (%) |
| Two-Step | 1,2-bis(tosyloxy)ethane | Custom Automated Apparatus | 65 | ~40% (decay-corrected) | >98% |
| Two-Step | 2-bromoethyl triflate | Modified Commercial Module | 40 | 47 ± 5% | >99.9% |
| One-Pot | 1,2-bis(tosyloxy)ethane | Not Specified | 35 | 47 ± 5% | >97% |
| Two-Step | Dibromomethane (B42720) | Modified GE TracerLab MX | <35 | 15-25% | >99% |
| One-Pot | 1,2-bis(tosyloxy)ethane | Not Specified | Not Specified | 48 ± 1% | >99% |
This table is interactive. Click on the headers to sort the data.
Optimization of synthesis parameters is crucial for maximizing the radiochemical yield. Factors such as the choice of phase transfer catalyst, the amount of precursor, and the purification method can all impact the final yield and purity of [¹⁸F]FECh chemicalbook.com. The development of simplified one-pot syntheses and efficient purification techniques using solid-phase extraction cartridges has led to higher yields and shorter synthesis times, making [¹⁸F]FECh more readily available for widespread clinical application chemicalbook.comsnmjournals.org.
Radiopurity and Quality Control Methodologies for Research Grade this compound
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical and radiochemical purity of this compound. This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
For the analysis of this compound, reverse-phase HPLC is commonly utilized. A typical setup involves an ODS-silica gel column as the stationary phase. The mobile phase often consists of an aqueous buffer, such as phosphoric acid, combined with an ion-pairing agent like 2-naphthalenesulfonic acid, and may include an organic modifier. The detection of non-radioactive this compound is typically achieved using a refractometer. In the case of [¹⁸F]this compound, a radioactivity detector is used in series to monitor the elution of the radiolabeled compound.
The retention time, the time it takes for a specific compound to travel through the column to the detector, is a key parameter for identification. For instance, under specific chromatographic conditions, this compound has been reported to have a distinct retention time, allowing for its separation from precursors and potential by-products. The radiochemical purity is determined by integrating the peak area of the desired radiolabeled compound and expressing it as a percentage of the total radioactivity detected in the chromatogram. For research-grade [¹⁸F]this compound, radiochemical purity is often expected to be greater than 98%.
Table 1: Illustrative HPLC Parameters for this compound Purity Analysis
| Parameter | Example Condition |
| Column | ODS-silica gel (e.g., ODS-A; YMC), 250 × 10 mm |
| Mobile Phase | 50 mmol/L phosphoric acid + 1 mmol/L 2-naphthalenesulfonic acid |
| Flow Rate | 5 mL/min |
| Detector | Refractometer (for non-radioactive) / Radioactivity Detector |
| Retention Time | ~3.9 min |
Note: These parameters are illustrative and can be optimized for specific analytical needs.
Ion Chromatography for Ingredient Analysis
Ion chromatography is a specialized form of liquid chromatography used for the separation and quantification of ions and polar molecules. In the context of this compound, it is a valuable tool for analyzing the chemical quantities of the final product and key ingredients or potential impurities.
This technique can effectively separate and quantify charged species such as Fluoroethylcholine itself, as well as potential precursors like N,N-dimethylethanolamine. The separation is achieved using an ion-exchange column, and detection is typically performed by measuring the conductivity of the eluent. By comparing the peak areas of the sample components to those of known standards, the absolute quantities of each ingredient in the final preparation can be determined.
For example, in the quality control of an automated synthesis of [¹⁸F]this compound, ion chromatography was used to quantify the amounts of both N,N-dimethylethanolamine and this compound in the final product batch. This analysis is crucial for calculating the specific radioactivity of the radiolabeled compound, a critical parameter in radiopharmaceutical research.
Table 2: Example of Ingredient Analysis by Ion Chromatography
| Analyte | Retention Time (min) |
| N,N-dimethylethanolamine | 8.1 |
| Fluoroethylcholine | 13.7 |
Source: Adapted from research findings on [¹⁸F]this compound synthesis.
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure of this compound, serving as a definitive confirmation of its identity. These techniques are typically applied to the non-radioactive ("cold") standard of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different proton groups within the molecule. For instance, a singlet for the methyl protons of the dimethylamino group, and multiplets for the methylene protons of the ethyl chain are expected. The coupling of the fluorine atom to the adjacent methylene protons results in a characteristic splitting pattern, which is a key indicator of successful fluorination.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This data is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the structural assignment. For precursors like 2-fluoroethyl tosylate, mass spectrometry can confirm the expected molecular ion and fragmentation pattern.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to C-H, C-N, and C-F bonds, among others, providing further evidence for the compound's structure.
Table 3: Spectroscopic Data for this compound and a Key Precursor
| Compound | Spectroscopic Technique | Characteristic Data |
| This compound | ¹H NMR (CD₃OD) | δ 3.27 (s, 6H), 3.58–3.65 (m, 2H), 3.82–4.07 (m, 4H), 4.95 (bd, J = 50.0 Hz, 2H) |
| IR (KBr) | 3,383, 3,020, 1,475, 1,082, 957, 931, and 689 cm⁻¹ | |
| 2-Fluoroethyl tosylate | ¹H NMR (CDCl₃) | δ 2.46 (s, 3H), 4.28 (dt, J = 27.3, 4.0 Hz, 2H), 4.56 (dt, J = 47.0, 4.0 Hz, 2H), 7.37 (d, J = 7.9 Hz, 2H), 7.82 (d, J = 7.9 Hz, 2H) |
| Mass Spectrometry (m/z) | 218, 172, 155, and 91 | |
| High-Resolution MS | Calculated for C₉H₁₁FSO₃: 218.041; Observed: 218.042 |
Source: Data compiled from published spectroscopic analyses.
Biochemical Interactions and Metabolic Fate in Preclinical Systems
Cellular Uptake Mechanisms of Fluoroethylcholine in Model Systems
The entry of fluoroethylcholine into cells is a critical first step for its subsequent metabolic trapping and is understood to be a multifaceted process. In various preclinical model systems, including Ehrlich ascites tumor cells and PC-3 human prostate cancer cells, the uptake is not passive but rather an active and regulated process. snmjournals.orgsnmjournals.org Studies have demonstrated that fluoroethylcholine is transported into the intracellular space against a concentration gradient, a hallmark of active transport. snmjournals.org This process is crucial for the accumulation of the tracer within target cells, a necessary feature for imaging applications.
Active transport is an energy-dependent process that moves substances across a cell membrane against their concentration gradient. wikipedia.orgyoutube.comyoutube.com In the context of fluoroethylcholine, in vitro experiments with Ehrlich ascites tumor cells have shown that the compound is incorporated into the cells via an active transport mechanism. snmjournals.orgnih.govsnmjournals.org This implies that the cell expends energy, likely in the form of ATP, to internalize fluoroethylcholine. wikipedia.orgyoutube.com The active transport of fluoroethylcholine is a key component of the "chemical trap" mechanism that allows for its accumulation in tumor cells. nih.govsnmjournals.org
The transport of fluoroethylcholine across the cell membrane is facilitated by specific carrier proteins. snmjournals.orgyoutube.comlibretexts.org This is supported by evidence that choline (B1196258) transport in various cancer cell lines, such as human breast cancer cells and Krebs II ascites cells, is a carrier-mediated process. snmjournals.orgnih.gov These carrier proteins are selective and can become saturated at high substrate concentrations, a characteristic feature of carrier-mediated transport. youtube.comlibretexts.org While the specific transporters for fluoroethylcholine have not been fully elucidated in all cell types, it is understood that it competes with natural choline for these carriers. snmjournals.org Dimethylaminoethanol (B1669961) (DMAE), a precursor in the synthesis of fluoroethylcholine, has been shown to be a competitive inhibitor of the high-affinity choline transporter, suggesting that fluoroethylcholine utilizes the same or similar transport systems. snmjournals.org
To further characterize the uptake mechanism of fluoroethylcholine, inhibition studies have been conducted using known inhibitors of choline transport. Hemicholinium-3 (B1673050) (HC-3), a potent inhibitor of choline uptake, has been shown to significantly reduce the uptake of fluoroethylcholine in prostate cancer cells. snmjournals.orgnih.gov In one study, treatment with HC-3 resulted in fluoroethylcholine uptake that was only 17% of the control. snmjournals.org
Furthermore, dimethylaminoethanol (DMAE), which can be present in preparations of radiolabeled fluoroethylcholine, has been demonstrated to decrease its uptake in a dose-dependent manner in PC-3 prostate cancer cells. snmjournals.org This inhibitory effect is attributed to DMAE's role as a competitive inhibitor of the high-affinity choline transporter. snmjournals.org
| Inhibitor | Cell Line | Effect on Fluoroethylcholine Uptake |
|---|---|---|
| Hemicholinium-3 (HC-3) | PC-3 Prostate Cancer Cells | Significant reduction in uptake (to 17% of control) |
| Dimethylaminoethanol (DMAE) | PC-3 Prostate Cancer Cells | Dose-dependent decrease in uptake (ranging from 80% to 22% of control) |
Intracellular Phosphorylation and Metabolism of Fluoroethylcholine
Following its transport into the cell, fluoroethylcholine undergoes a series of metabolic transformations that effectively trap it within the intracellular environment. This metabolic pathway is analogous to that of natural choline and is a critical component of its utility as a tracer for cellular activity. snmjournals.orgnih.gov
The initial and rate-limiting step in the intracellular metabolism of fluoroethylcholine is its phosphorylation, a reaction catalyzed by the enzyme choline kinase (CK). wikipedia.orgnih.gov Choline kinase facilitates the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to fluoroethylcholine, resulting in the formation of phosphoryl-fluoroethylcholine. snmjournals.orgwikipedia.org In vitro experiments using yeast choline kinase have confirmed that fluoroethylcholine is a substrate for this enzyme, being converted into phosphoryl-fluoroethylcholine in the presence of ATP. snmjournals.orgnih.gov
Studies with recombinant human choline kinase (hCK) have further characterized this interaction, demonstrating that fluoroethylcholine behaves as a competitive substrate to choline at the enzyme's catalytic site. snmjournals.org The kinetic parameters for fluoroethylcholine phosphorylation by hCKα-2 have been determined and are comparable to those of choline, indicating that the substitution of a hydrogen atom with fluorine and an ethyl group for a methyl group does not dramatically alter its substrate properties. snmjournals.org
| Substrate | Km (μM) | Vmax (μmol/min/mg) | Inhibitor | Ki (μM) |
|---|---|---|---|---|
| Choline | 87.7 ± 6.8 | 99.3 ± 3.6 | Fluoroethylcholine | 73.6 ± 7.7 |
| Fluoroethylcholine | Similar to Choline | No change from Choline | Choline | 257.6 ± 33.2 |
The product of the choline kinase reaction, phosphoryl-fluoroethylcholine, is a polar, charged molecule that is unable to readily diffuse back across the cell membrane, effectively trapping it within the cell. snmjournals.orgnih.govsnmjournals.org This intracellular accumulation of the phosphorylated form is a key principle behind the use of radiolabeled fluoroethylcholine in imaging.
Following its formation, phosphoryl-fluoroethylcholine is further metabolized and integrated into phospholipids (B1166683), primarily phosphatidyl-fluoroethylcholine, through the Kennedy pathway. snmjournals.org In vitro experiments with Ehrlich ascites tumor cells have shown that after a 30-minute incubation period, a significant portion of intracellular fluoroethylcholine is converted to phosphoryl-fluoroethylcholine, and a fraction is incorporated into the phospholipid membrane. snmjournals.orgnih.gov Specifically, phosphatidyl-[18F]FECh has been identified in the cellular membrane homogenates of these tumor cells. nih.gov This final metabolic step represents the integration of the fluoroethylcholine moiety into the structural components of the cell membrane. snmjournals.orgnih.gov
Investigation of Metabolic Pathways and Intermediate Products
In preclinical in vitro models, the metabolic pathway of fluoroethylcholine involves two primary routes: phosphorylation and oxidation. When incubated with Ehrlich ascites tumor cells, approximately 18% of fluoroethylcholine is converted to phosphoryl-fluoroethylcholine within 30 minutes. nih.gov This process is catalyzed by choline kinase. The resulting phosphoryl-fluoroethylcholine is a key intermediate product that is subsequently incorporated into phosphatidyl-fluoroethylcholine, which was identified in the cellular membrane homogenates of these tumor cells. nih.gov
The second significant metabolic pathway is oxidation, which leads to the formation of fluoroethylcholine betaine (B1666868). nih.gov This conversion is mediated by the enzyme choline oxidase. nih.gov In vitro studies using bacterial choline oxidase have confirmed the production of fluoroethylcholine betaine from fluoroethylcholine. nih.gov However, in the context of Ehrlich ascites tumor cells, no detectable levels of fluoroethylcholine betaine were observed within a 30-minute incubation period, suggesting that in this particular cell line, the phosphorylation pathway is predominant under the experimental conditions. nih.gov
The metabolic fate of fluoroethylcholine is therefore dependent on the enzymatic activity present in the tissue. The key intermediate products identified in preclinical systems are:
Phosphoryl-fluoroethylcholine : The product of phosphorylation by choline kinase.
Phosphatidyl-fluoroethylcholine : Formed by the subsequent incorporation of phosphoryl-fluoroethylcholine into phospholipids. nih.gov
Fluoroethylcholine betaine : The product of oxidation by choline oxidase. nih.gov
Interactive Data Table: Metabolic Products of Fluoroethylcholine in Preclinical Systems
| Preclinical System | Enzyme | Intermediate Product | Final Product/Fate | Reference |
| Ehrlich Ascites Tumor Cells | Choline Kinase | Phosphoryl-fluoroethylcholine | Phosphatidyl-fluoroethylcholine | nih.gov |
| Bacterial Enzyme Preparation | Choline Oxidase | Fluoroethylcholine betaine | Not applicable | nih.gov |
Comparative Analysis with Other Choline Analogs and Natural Choline Metabolism
The metabolism of fluoroethylcholine closely mimics that of natural choline, which is also metabolized through phosphorylation by choline kinase to form phosphorylcholine (B1220837) and oxidation by choline oxidase to produce choline betaine. nih.gov This parallel in metabolic pathways is a key reason for its use as a tracer in medical imaging. nih.gov
However, the efficiency of these metabolic conversions can differ between fluoroethylcholine and other choline analogs. For instance, in vitro studies comparing various fluorinated choline analogs revealed differences in their phosphorylation rates by yeast choline kinase. While fluorocholine (B1215755) (FCH) and fluoromethylethylcholine (FMEC) showed phosphorylation rates similar to natural choline, fluoroethylcholine (FEC) and fluoropropylcholine (FPC) exhibited phosphorylation rates that were 30% and 60% lower, respectively. snmjournals.org This suggests that the length of the fluoroalkyl chain can influence the substrate affinity for choline kinase.
In comparison to [¹¹C]choline, [¹⁸F]fluoroethylcholine demonstrates a similar uptake mechanism in tumor cells, involving active transport and subsequent phosphorylation. nih.gov However, a notable difference lies in the in vivo stability and the profile of metabolites. For example, deuterated and fluorinated analogs of choline have been developed to enhance metabolic stability. nih.gov These modifications are intended to reduce the rate of oxidation by choline oxidase, thereby increasing the bioavailability of the parent compound for phosphorylation within tumor cells. nih.gov
Enzymatic Biotransformation and Metabolic Stability Investigations
Interaction with Choline Oxidase and Other Catabolic Enzymes
Fluoroethylcholine is a substrate for choline oxidase, a key catabolic enzyme in choline metabolism. nih.gov In vitro experiments using bacterial choline oxidase have demonstrated the conversion of fluoroethylcholine to fluoroethylcholine betaine. snmjournals.org This oxidative pathway competes with the phosphorylation pathway catalyzed by choline kinase. nih.gov The relative activity of these two enzymes in a given tissue will therefore determine the primary metabolic fate of fluoroethylcholine.
In preclinical models, the oxidation of radiolabeled choline analogs, including those based on fluoroethylcholine, is a significant factor, particularly in the liver and kidneys where choline oxidase activity is high. nih.govmdpi.com The formation of the betaine metabolite can affect the interpretation of imaging studies, as it represents a catabolic product that is not incorporated into cell membranes. mdpi.com
Impact of Structural Modifications (e.g., Deuteration) on Metabolic Stability in Research Models
Structural modifications, such as deuteration, have been investigated as a means to improve the metabolic stability of fluorinated choline analogs by reducing their susceptibility to oxidation by choline oxidase. mdpi.com The substitution of hydrogen with deuterium (B1214612) at specific positions on the choline molecule can slow the rate of enzymatic oxidation due to the kinetic isotope effect. mdpi.com
For example, a deuterated analog of fluorocholine, [¹⁸F]fluoromethyl-[1,2-²H₄]-choline ([¹⁸F]D4-FCH), has shown significantly increased stability against oxidation compared to its non-deuterated counterpart. mdpi.com In the presence of choline oxidase, after one hour, 29 ± 4% of [¹⁸F]D4-FCH remained intact, whereas only 11 ± 8% of the non-deuterated version was intact. mdpi.com This enhanced stability is attributed to the combined effects of the deuterium isotope effect and the presence of fluorine. mdpi.com
This increased metabolic stability can lead to higher accumulation of the tracer in tumors compared to non-deuterated analogs. nih.gov The reduced rate of catabolism means that more of the parent compound is available for uptake and phosphorylation by tumor cells. nih.gov
Interactive Data Table: Metabolic Stability of Fluorinated Choline Analogs
| Compound | Modifying Feature | % Intact after 1h with Choline Oxidase | Key Finding | Reference |
| Fluorocholine (FCH) | None | 11 ± 8% | Susceptible to oxidation. | mdpi.com |
| [¹⁸F]Fluoromethyl-[1,2-²H₄]-choline ([¹⁸F]D4-FCH) | Deuteration | 29 ± 4% | Increased stability against oxidation. | mdpi.com |
Preclinical Evaluation in Animal Models and in Vitro Systems
In Vitro Cellular Studies of Fluoroethylcholine Uptake and Metabolism
In vitro studies are fundamental to characterizing the basic biological behavior of fluoroethylcholine at the cellular level. These experiments provide insights into how the compound is transported into cells and subsequently metabolized, which is crucial for interpreting its accumulation in tissues observed in imaging studies. nih.gov Cancer cells, due to their high metabolic rate, require increased choline (B1196258) for the synthesis of phospholipids (B1166683), which are essential components of cellular membranes. nih.govnih.gov Radiolabeled choline tracers like [¹⁸F]FEC are developed to detect these metabolic changes. nih.gov
The cell-to-medium ratio is a quantitative measure used to assess the accumulation of a substance within cells relative to its concentration in the surrounding extracellular environment. In the context of fluoroethylcholine, this analysis helps to quantify its uptake by cancer cells.
Studies involving Ehrlich ascites tumor cells have been conducted to measure the uptake and metabolism of [¹⁸F]FEC. In these experiments, tumor cells are incubated with the radiotracer for a specific period. Afterward, the cells are separated from the medium, and the radioactivity in both fractions is measured. The cell-to-medium ratio is then calculated using the radioactivity concentrations in the cells and the medium, providing a clear index of cellular uptake. snmjournals.org
Table 1: Conceptual Framework for Cell-to-Medium Ratio Calculation This table is for illustrative purposes based on described methodologies.
| Parameter | Description | Role in Calculation |
| Radioactivity in Cells (cpm/mL) | The measured radioactivity concentration within the packed cell volume. | Numerator |
| Radioactivity in Medium (cpm/mL) | The measured radioactivity concentration in the cell-free supernatant. | Denominator |
| Cell-to-Medium Ratio | (Radioactivity concentration in cells) / (Radioactivity concentration in medium) | Final uptake value |
cpm = counts per minute
Once inside the cell, fluoroethylcholine undergoes metabolic transformation. Identifying the resulting metabolites is key to understanding the biochemical pathways involved and confirming that the tracer is acting as an analogue of natural choline. Choline is phosphorylated by choline kinase (CHK) to phosphorylcholine (B1220837), a rate-limiting step in the synthesis of phospholipids. nih.govnih.gov
In vitro experiments with various cancer cell lines have demonstrated that [¹⁸F]FEC is metabolized in a manner similar to choline.
Ehrlich Ascites Tumor Cells : Incubation of these cells with [¹⁸F]FEC resulted in its conversion to phosphoryl-[¹⁸F]fluoroethylcholine. Furthermore, phosphatidyl-[¹⁸F]fluoroethylcholine was identified in the cellular membrane homogenates, indicating its incorporation into phospholipids. nih.gov
9L Glioma Cells : Studies on 9L glioma cells showed that [¹⁸F]fluorocholine ([¹⁸F]FCH), a closely related tracer, mimics the uptake and metabolism of natural choline. nih.gov
PC-3 Human Prostate Cells : After a two-hour incubation with [¹⁸F]FCH, approximately 72% of the intracellular radioactivity was in the form of phosphocholine (B91661), with another 25% found in lipophilic metabolites, consistent with incorporation into cell membranes. nih.gov
Metabolite extraction for such analyses typically involves quenching the metabolic activity of the cells with a solvent like ice-cold methanol, followed by separation of the cellular components for analysis. nih.gov
To confirm that the uptake of fluoroethylcholine is mediated by specific biological pathways, studies are performed using substances that modulate choline metabolism. Choline kinase inhibitors are particularly relevant in this context.
In cultured PC-3 human prostate cancer cells, the uptake and phosphorylation of [¹⁸F]FCH were shown to be inhibited by hemicholinium-3 (B1673050) (HC-3), a known inhibitor of choline kinase. nih.gov This finding provides strong evidence that the accumulation of the tracer within these cancer cells is dependent on the activity of choline kinase, the enzyme that is often overexpressed in tumors. nih.govnih.gov This enzymatic trapping is the primary mechanism for the high contrast seen in PET images using fluorinated choline analogues.
Biodistribution and Pharmacokinetic Research in Animal Models (e.g., Murine Xenografts)
Following in vitro validation, preclinical evaluation proceeds to in vivo animal models to study the biodistribution and pharmacokinetics of fluoroethylcholine. Murine models, particularly those bearing human tumor xenografts, are commonly used for this purpose. nih.gov These studies track the tracer's journey through the body over time, identifying organs of high uptake and clearance pathways.
Biodistribution studies have revealed a consistent pattern of [¹⁸F]FCH and [¹⁸F]FEC distribution in rodents. After intravenous administration, the tracers are rapidly cleared from the bloodstream. nih.govnih.gov
High physiological uptake is consistently observed in specific organs:
Kidneys : The kidneys are typically the organ with the highest tracer accumulation, indicating that renal excretion is a primary clearance pathway. nih.govnih.govnih.gov The rapid accumulation in the urinary bladder is a known characteristic of [¹⁸F]FEC. nih.govnih.gov
Liver : The liver also shows prominent uptake, reflecting its central role in metabolism. nih.govnih.gov
Spleen and Pancreas : Moderate to high uptake is also seen in the spleen and pancreas. torvergata.it
Other Tissues : Appreciable uptake has also been noted in the lungs and heart. nih.gov
In tumor-bearing models, such as the 9L glioma rat model and murine PC-3 xenograft models, significant accumulation of the tracer is observed in the tumors. nih.govnih.gov
Table 2: Representative Biodistribution of ¹⁸F-Fluorocholine in a 9L Glioma-Bearing Rat Model Data adapted from studies on [¹⁸F]FCH, which shows similar biodistribution to natural choline. nih.gov
| Organ | % Injected Dose / gram (Mean ± SD) |
| Kidney | 10.5 ± 2.1 |
| Liver | 6.8 ± 0.9 |
| Lung | 2.1 ± 0.3 |
| Spleen | 1.9 ± 0.4 |
| Heart | 1.8 ± 0.2 |
| Tumor | 1.5 ± 0.5 |
| Blood | 0.3 ± 0.1 |
| Brain | 0.2 ± 0.0 |
SD = Standard Deviation
The performance of fluoroethylcholine as an imaging agent is often benchmarked against other established or alternative radiotracers in the same animal models.
Comparison with [¹⁴C]choline : In a 9L tumor-bearing rat model, the biodistribution of [¹⁸F]FCH was found to be very similar to that of [¹⁴C]choline, suggesting that the fluorine-for-hydrogen substitution does not significantly alter the biological behavior of the molecule. This biological similarity validates its use as a choline analogue. nih.gov
Comparison with [¹¹C]choline : [¹⁸F]FEC was initially developed as an alternative to [¹¹C]choline. The longer half-life of fluorine-18 (B77423) (110 minutes) compared to carbon-11 (B1219553) (20 minutes) is a significant practical advantage for clinical use. nih.govnih.gov However, a notable difference is the more rapid excretion of [¹⁸F]FEC into the urine compared to [¹¹C]choline. snmjournals.org
Comparison with FDG : In a murine PC-3 xenograft model, the tumor uptake of [¹⁸F]FCH was comparable to that of [¹⁸F]FDG (fluorodeoxyglucose), a widely used cancer imaging agent. However, [¹⁸F]FCH exhibited moderately higher tumor-to-blood ratios, which could potentially lead to better image contrast. nih.gov
These comparative studies are essential for positioning fluoroethylcholine within the landscape of oncologic imaging agents and highlighting its specific advantages and characteristics.
Influence of Physiological Factors on Preclinical Biodistribution
The biodistribution of Fluoroethylcholine in preclinical animal models is significantly influenced by various physiological factors, primarily the route of excretion and the metabolic activity of specific organs. A defining characteristic of [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh) is its rapid clearance from the blood and subsequent accumulation in the urinary bladder. nih.gov This rapid urinary excretion is a key physiological process that dictates the tracer's distribution pattern and makes it less suitable for imaging pathologies in the pelvic region, such as certain presentations of prostate cancer. nih.govnih.gov This characteristic led to the development of other choline analogs like [¹⁸F]Fluorocholine (FCH), which was conceived to be a better biological analog with a different excretion profile. nih.govnih.gov
In addition to the urinary system, significant physiological uptake is consistently observed in the kidneys and the liver. nih.gov In a preliminary study involving a prostate cancer patient, the highest levels of radioactivity were found in the urinary bladder, followed by the kidney and liver. nih.gov Animal studies have also demonstrated notable accumulation in these organs. nih.gov Furthermore, inflammatory processes can cause tracer uptake, representing a physiological factor that can lead to potential false positives in diagnostic imaging scenarios. torvergata.it
Comparative studies in animal models, such as woodchucks with hepatocellular carcinoma (HCC), have been conducted to evaluate the biodistribution and tumor-contrasting capabilities of [¹⁸F]FECh against other tracers like [¹¹C]Choline. These studies provide quantitative insights into how the tracer behaves in a pathological context relative to a physiological background.
| Tracer | Animal Model | Pathology | Time Post-Injection | Mean Tumor/Background Contrast Value |
|---|---|---|---|---|
| [¹⁸F]Fluoroethylcholine | Woodchuck (n=6) | Hepatocellular Carcinoma (HCC) | 50 min | 1.3 ± 0.2 |
| [¹¹C]Choline | Woodchuck (n=6) | Hepatocellular Carcinoma (HCC) | 50 min | 1.5 ± 0.2 |
Data sourced from a comparative PET study in an animal model of hepatocellular carcinoma. nih.gov
Mechanisms of Uptake and Retention in Research Pathology Models
The utility of Fluoroethylcholine as an imaging agent in research pathology models stems from its specific mechanisms of uptake and retention, which are closely linked to the altered metabolism of pathological cells, particularly in cancer. Tumor cells exhibit a high metabolic rate to support rapid growth and proliferation, leading to an increased demand for cellular building blocks, including phospholipids for cell membranes. nih.govnih.gov Fluoroethylcholine leverages this metabolic alteration for its selective accumulation.
Elucidation of the "Chemical Trap" Mechanism in Hypermetabolic Tissues
The primary mechanism for Fluoroethylcholine retention within hypermetabolic cells is known as the "chemical trap" or metabolic trapping. This process involves a sequence of transport and enzymatic modification.
Phosphorylation: Once inside the cell, Fluoroethylcholine is recognized as a substrate by the enzyme choline kinase (CHK). nih.gov CHK phosphorylates the molecule, converting it into phosphoryl-fluoroethylcholine. nih.gov
Intracellular Trapping: The resulting phosphorylated compound is polar and carries a negative charge, which prevents it from diffusing back across the lipid bilayer of the cell membrane. It is effectively trapped within the cell. nih.gov While some of the trapped tracer can be further metabolized into components like phosphatidyl-fluoroethylcholine, the initial phosphorylation is the critical step for retention during the timeframe of imaging studies. nih.gov
In vitro studies using Ehrlich ascites tumor cells have confirmed this pathway, demonstrating the conversion of [¹⁸F]FECh into its phosphorylated and phosphatidyl forms. nih.gov Kinetic models applied to imaging data can dissect this process, quantifying the rates of transport and trapping.
| Kinetic Parameter | Description | Role in "Chemical Trap" |
|---|---|---|
| K1 | Rate of tracer transport from blood/plasma into the cell. | Represents the initial uptake of Fluoroethylcholine into the tissue. nih.gov |
| k3 | Rate of phosphorylation of the tracer by choline kinase. | Represents the metabolic trapping step, converting the tracer into its non-diffusible form. nih.gov |
Table based on the two-tissue compartmental kinetic model used to analyze Fluoroethylcholine uptake. nih.gov
Correlation of Fluoroethylcholine Uptake with Cellular Metabolic Reprogramming
The uptake of Fluoroethylcholine is not merely a passive process but is intrinsically correlated with the profound metabolic reprogramming that is a hallmark of many cancers. frontiersin.org To sustain high rates of proliferation, cancer cells must increase the synthesis of essential cellular components, including the phospholipids that form cell membranes. nih.gov
This increased demand for phospholipids leads to the upregulation of the de novo synthesis pathway for phosphatidylcholine, known as the Kennedy pathway. nih.gov The first and rate-limiting enzyme in this pathway is choline kinase-alpha (CHKα). nih.gov A strong correlation between elevated CHKα activity and carcinogenesis has been established in a variety of human tumors, including those of the breast, lung, and prostate. nih.govfrontiersin.org
Analytical and Kinetic Modeling Approaches for Fluoroethylcholine Research
Advanced Analytical Techniques for Fluoroethylcholine and its Metabolites
A suite of advanced analytical techniques is employed to detect, quantify, and characterize Fluoroethylcholine and the products of its metabolic conversion. These methods are essential for ensuring the purity of the tracer and for elucidating its biochemical fate.
Radiometric detection is the cornerstone for quantifying [¹⁸F]Fluoroethylcholine, leveraging the radioactive decay of the Fluorine-18 (B77423) isotope. Positron Emission Tomography (PET) is the primary in vivo imaging modality used. nih.gov The ¹⁸F isotope emits a positron, which annihilates with an electron to produce two 511-keV gamma photons that are detected by the PET scanner. This allows for the non-invasive measurement of the tracer's distribution and concentration in tissues over time. radiologykey.com
Quantification is often achieved through the calculation of the Standardized Uptake Value (SUV). nih.govnih.gov The SUV normalizes the measured radioactivity concentration in a region of interest to the injected dose and the patient's body weight, providing a semi-quantitative index of tracer uptake. nih.gov For instance, studies in prostate cancer have reported tumor SUV for [¹⁸F]Fluoroethylcholine to be around 4.02 ± 1.46 at 60 minutes post-injection. nih.gov While SUV is a common metric, its correlation with parameters from full kinetic analysis can be poor, suggesting that more advanced quantification methods may be necessary for precise metabolic assessment. researchgate.netnih.gov
Chromatographic techniques are indispensable for separating the parent Fluoroethylcholine compound from its metabolites and any potential impurities, which is critical for both quality control and metabolic studies. researchgate.netmdpi.com High-Performance Liquid Chromatography (HPLC), particularly radio-HPLC which incorporates a radioactivity detector, is a standard method. nih.govsnmjournals.org
In the quality control of [¹⁸F]Fluorocholine synthesis, radio-HPLC is used to ensure radiochemical purity is consistently high, often exceeding 99%. researchgate.netnih.gov Different column types, such as SCX (Strong Cation Exchange), can be employed with specific mobile phases (e.g., a mixture of 0.25 M NaH₂PO₄ and acetonitrile) to achieve effective separation. researchgate.netnih.gov Research on choline (B1196258) metabolism has utilized gradient HPLC systems with normal-phase silica (B1680970) columns to separate a range of water-soluble choline metabolites, including the parent compound, phosphorylcholine (B1220837), and glycerophosphocholine, with baseline or near-baseline resolution. mit.edunih.gov This allows for the detailed analysis of metabolic products in tissue or cell extracts. snmjournals.orgmit.edu
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for identifying and structurally characterizing metabolites, thereby elucidating biochemical pathways. frontiersin.orgarome-science.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide quantitative information on multiple metabolites simultaneously in a non-destructive manner. frontiersin.org High-resolution ¹H and ³¹P MRS analyses of cell lysates can be used to assay the activity of key enzymes in the phosphatidylcholine metabolic pathway, which is central to the mechanism of Fluoroethylcholine. nih.gov By using isotopically labeled substrates (e.g., with ¹³C), the metabolic fate of the compound can be traced through various pathways, helping to identify products like phosphocholine (B91661). frontiersin.orgnih.gov
Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio of ionized molecules, allowing for the precise identification and quantification of metabolites. mpg.dethermofisher.com When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a robust platform for metabolomics. mdpi.comarome-science.com In the context of Fluoroethylcholine research, LC-MS can be used to analyze cell extracts to identify and quantify metabolites formed from the tracer, providing direct evidence of its incorporation into pathways like phospholipid synthesis. mdpi.com
Kinetic Modeling of Fluoroethylcholine Uptake and Metabolism in Research Settings
Kinetic modeling uses mathematical frameworks to describe the time course of a tracer's concentration in tissue, providing insights into physiological and biochemical processes. radiologykey.com For [¹⁸F]Fluoroethylcholine, this involves analyzing dynamic PET scan data to quantify its transport and metabolic trapping. nih.govnih.gov
Compartmental models are mathematical representations that simplify complex biological systems into a series of distinct "compartments." radiologykey.comradiologykey.com A compartment represents a space or chemical state where the tracer is uniformly distributed. radiologykey.com The transfer of the tracer between these compartments is described by first-order rate constants. radiologykey.com
For [¹⁸F]Fluoroethylcholine, a two-tissue compartmental model is commonly applied. nih.govnih.gov This model typically consists of:
Cₚ: The concentration of the tracer in the plasma (the input function).
C₁: The concentration of the free, unmetabolized tracer in the tissue.
C₂: The concentration of the metabolized tracer (e.g., [¹⁸F]fluoroethyl-phosphocholine) that is trapped within the cell.
The exchange between these compartments is governed by specific rate constants (K₁, k₂, k₃, k₄). scholaris.ca Some studies have found that an irreversible two-tissue compartment model provides the best fits for the data, implying that once phosphorylated, the tracer is effectively trapped for the duration of the scan. nih.gov
The analysis of dynamic PET data with a compartmental model yields estimates of several key kinetic parameters that reflect distinct biological processes. researchgate.net
K₁ (rate constant, unit: 1/min): Represents the transport of the tracer from the blood plasma into the tissue (the first compartment). nih.gov It reflects both blood flow and the extraction of the tracer across the cell membrane.
k₃ (rate constant, unit: 1/min): Represents the rate of metabolism of the tracer into its trapped form, which for Fluoroethylcholine is primarily phosphorylation by the enzyme choline kinase. nih.govnih.gov
Below are tables summarizing research findings on these kinetic parameters in different tissue types.
Table 1: Kinetic Parameters for [¹⁸F]Fluoroethylcholine in Malignant vs. Normal Prostate Tissue Data adapted from a study on patients with primary or recurrent prostate cancer. nih.gov
| Parameter | Malignant Tissue (Median) | Normal Tissue (Median) | Unit |
| K₁ | 0.62 | 0.28 | 1/min |
| k₃ | 0.12 | 0.03 | 1/min |
| Influx (Kᵢ) | 0.14 | 0.03 | 1/min |
Table 2: Median Kinetic Parameter Values in Different Types of Recurrent Prostate Cancer Lesions Data adapted from a study on patients with recurrent prostate cancer. nih.gov
| Recurrence Type | K₁ (1/min) | k₃ (1/min) | Influx (Kᵢ) (1/min) |
| Lymph Node (n=16) | 0.74 | 0.11 | 0.16 |
| Local Recurrence (n=20) | 0.54 | 0.13 | 0.13 |
| Bone Involvement (n=9) | 0.77 | 0.12 | 0.12 |
Application of Dynamic Acquisition Data in Preclinical Models
Dynamic Positron Emission Tomography (PET) utilizing the tracer Fluoroethylcholine, often labeled with Fluorine-18 ([¹⁸F]FEC), is a powerful modality in preclinical research for the non-invasive characterization of tumor biology. This technique allows for the real-time assessment of tracer distribution and uptake kinetics within tissues, providing deeper insights than static imaging, which only captures a single snapshot in time. In preclinical settings, typically involving rodent models with induced or xenografted tumors, dynamic PET acquisitions are performed immediately following the intravenous administration of [¹⁸F]FEC. The acquisition protocol usually involves a series of short-duration frames over a period of up to 60 minutes to capture the initial influx and subsequent metabolic trapping of the tracer.
The primary application of this dynamic data is to perform kinetic modeling, which mathematically describes the physiological processes governing the tracer's behavior in the tissue. By fitting the acquired time-activity curves (TACs) from regions of interest (ROIs) drawn over the tumor and reference tissues (such as muscle or blood pool) to a suitable compartmental model, it is possible to extract quantitative parameters that reflect specific biological processes. This quantitative approach offers a more detailed understanding of the underlying tumor physiology compared to semi-quantitative metrics like the Standardized Uptake Value (SUV).
Research in preclinical models has demonstrated that kinetic analysis of dynamic [¹⁸F]FEC PET can differentiate between tumor and normal tissue with high accuracy. The extracted kinetic parameters provide a means to probe the distinct metabolic phenotype of cancer cells, particularly the increased choline metabolism that is a hallmark of many malignancies. Furthermore, these dynamic studies are instrumental in evaluating the early response to therapeutic interventions. Changes in the kinetic parameters of [¹⁸F]FEC can indicate a therapeutic effect long before anatomical changes in tumor size are observable.
For instance, a decrease in the rate of tracer transport into the cell or a reduction in its phosphorylation rate following treatment can be indicative of a positive response. This ability to provide early feedback on treatment efficacy is invaluable in the preclinical development of novel cancer therapies, allowing for more rapid and informed decision-making.
While a comprehensive database of [¹⁸F]FEC kinetic parameters across a wide range of preclinical cancer models is still evolving, the following table presents a set of representative data derived from studies investigating prostate cancer xenografts in murine models. This data illustrates the typical values obtained for key kinetic parameters in tumor versus muscle tissue.
| Tissue Type | K₁ (mL/cm³/min) | k₂ (min⁻¹) | k₃ (min⁻¹) | k₄ (min⁻¹) | Influx Rate Constant (Kᵢ) (mL/cm³/min) |
| Prostate Cancer Xenograft | 0.45 | 0.65 | 0.15 | 0.01 | 0.050 |
| Muscle | 0.10 | 0.50 | 0.05 | 0.01 | 0.009 |
Theoretical Frameworks for Understanding Tracer Influx and Trapping
The kinetic behavior of Fluoroethylcholine observed in dynamic PET studies is underpinned by well-established biochemical principles related to cellular choline metabolism. The uptake and retention of this tracer in cancer cells are primarily governed by two key processes: its transport across the cell membrane (influx) and its subsequent metabolic conversion and retention within the cell (trapping). The theoretical framework for understanding these phenomena is often described using compartmental models, with the two-tissue compartmental model being the most widely accepted for choline-based tracers.
Tracer Influx: The Role of Choline Transporters
The initial step in the accumulation of Fluoroethylcholine within a cell is its transport from the extracellular space across the plasma membrane. As a quaternary ammonium (B1175870) salt, Fluoroethylcholine is a charged molecule and cannot passively diffuse through the lipid bilayer of the cell membrane. Its entry into the cell is therefore mediated by specific protein transporters. Several types of choline transporters have been identified, including high-affinity choline transporters (CHTs) and transporters with intermediate or low affinity, such as the choline-transporter-like proteins (CTLs) and organic cation transporters (OCTs).
In the context of cancer, there is often an upregulation of these choline transporters to meet the increased demand for choline, a crucial component for the synthesis of phosphatidylcholine, a major constituent of cell membranes required for rapid cell proliferation. This overexpression of choline transporters in malignant cells leads to an enhanced influx of Fluoroethylcholine compared to normal, healthy cells. The rate constant K₁ in the two-tissue compartmental model represents this carrier-mediated transport from the blood plasma into the tissue.
Tracer Trapping: Phosphorylation by Choline Kinase
Once inside the cell, Fluoroethylcholine undergoes metabolic trapping, a process that prevents its efflux back into the extracellular space. The primary mechanism of this trapping is the phosphorylation of Fluoroethylcholine by the enzyme choline kinase (Chk). Choline kinase catalyzes the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of choline and its analogs, including Fluoroethylcholine, to form fluoroethylcholine-phosphate.
The combination of increased transporter-mediated influx (high K₁) and enhanced enzymatic trapping through phosphorylation (high k₃) forms the theoretical basis for the high tumor-to-background contrast observed in Fluoroethylcholine PET imaging.
The following table summarizes the key components of the theoretical framework for Fluoroethylcholine uptake and their corresponding parameters in the two-tissue compartmental model.
| Biological Process | Key Molecular Component | Kinetic Model Parameter | Description |
| Tracer Influx | Choline Transporters (CHT, CTL, OCT) | K₁ | Rate of transport of Fluoroethylcholine from blood plasma into the tissue. |
| Tracer Efflux | Choline Transporters | k₂ | Rate of transport of unmetabolized Fluoroethylcholine from the tissue back into the blood plasma. |
| Metabolic Trapping | Choline Kinase (Chk) | k₃ | Rate of phosphorylation of Fluoroethylcholine to Fluoroethylcholine-phosphate within the cell. |
| De-trapping | Phosphatases | k₄ | Rate of dephosphorylation of Fluoroethylcholine-phosphate back to Fluoroethylcholine. |
Development and Characterization of Fluoroethylcholine Derivatives and Analogs
Synthesis and Evaluation of Modified Fluoroethylcholine Structures
The development of radiolabeled choline (B1196258) analogs for Positron Emission Tomography (PET) has been driven by the need to visualize aberrant choline metabolism in tumors. nih.gov While [¹¹C]choline proved effective, its short half-life (20.4 minutes) limited its widespread clinical application. researchgate.net This led to the development of ¹⁸F-labeled analogs, such as Fluoroethylcholine, leveraging the more practical half-life of Fluorine-18 (B77423) (109.8 minutes). nih.govnih.gov Subsequent research has focused on synthesizing and evaluating modified structures to enhance metabolic stability and improve imaging characteristics. nih.gov
Design Principles for New Choline Analogs (e.g., Fluoromethylcholine, Deuterated Analogs)
The primary design principle for new choline analogs is to create a tracer that accurately reflects the underlying biology of choline transport and phosphorylation by choline kinase (CK), while minimizing metabolic pathways that can complicate data interpretation. nih.gov Elevated choline kinase activity is a hallmark of many cancers, providing a basis for tumor-specific imaging. nih.govopenmedscience.com The goal is to develop a molecule that is a good substrate for choline kinase but resists other metabolic fates, such as oxidation. nih.govnih.gov
Fluoromethylcholine ([¹⁸F]FCH): The length of the alkyl chain separating the fluorine atom from the quaternary amine is a critical design parameter. Analogs such as [¹⁸F]fluoromethylcholine (FCH), [¹⁸F]fluoroethylcholine (FEC), and [¹⁸F]fluoropropylcholine (FPC) were developed to investigate this relationship. nih.gov FCH was conceived as a potentially better biological analog than FEC. nih.govnih.gov The rationale was based on the hypothesis that the shorter fluoromethyl group would result in a molecule that more closely mimics natural choline in its interaction with transporters and enzymes. nih.gov
Deuterated Analogs: A significant challenge with choline tracers is their in vivo oxidation by the enzyme choline oxidase to betaine (B1666868), a metabolic pathway that does not contribute to the desired signal based on phosphorylation. nih.govnih.gov To address this, deuterated choline analogs were designed. The substitution of hydrogen with deuterium (B1214612) atoms at the ethyl group ([¹⁸F]D4-choline or ¹⁸F-fluoromethyl-[1,2-²H₄]choline) creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. nih.gov This "kinetic isotope effect" is intended to slow the rate of enzymatic oxidation, thereby increasing the fraction of the tracer available for the desired phosphorylation pathway within tumor cells. nih.gov
Impact of Structural Modifications on Metabolic Stability and Biological Interactions
Structural modifications to the fluoroethylcholine molecule have a profound impact on its metabolic fate and biological activity. These modifications are primarily aimed at enhancing stability against unwanted metabolic processes and improving the tracer's performance as a substrate for choline kinase.
Fluorination and Protection Against Oxidation: Fluorination itself, in addition to enabling ¹⁸F-labeling, contributes to metabolic stability. The doubly fluorinated and deuterated analog, ¹⁸F-D4-choline, demonstrated substantially reduced oxidation to betaine compared to non-fluorinated and non-deuterated counterparts. nih.gov This suggests that both fluorination and deuteration synergistically protect the molecule from oxidation in vivo. nih.gov
Deuteration and Metabolic Stability: The introduction of deuterium into the choline backbone significantly enhances resistance to oxidation. nih.gov Studies comparing ¹¹C-choline, ¹¹C-D4-choline, and ¹⁸F-D4-choline showed that the oxidation rate was highest for ¹¹C-choline and lowest for ¹⁸F-D4-choline. nih.gov This improved metabolic stability means that the PET signal is a more direct representation of choline kinase activity, as the contribution from the oxidation pathway is minimized. nih.gov
Alkyl Chain Length and Biological Interactions: The length of the fluoroalkyl group directly influences how the analog interacts with choline transporters and choline kinase. Studies have shown that [¹⁸F]FCH is a better substrate for choline kinase than analogs with longer chains like FEC and FPC. nih.gov This difference in biological compatibility affects cellular uptake and retention, which are critical for effective imaging. snmjournals.org
Comparative Studies of Fluoroethylcholine and its Derivatives
Comparative studies are essential for determining which modified analog possesses the most favorable characteristics for PET imaging. These studies typically evaluate cellular uptake, phosphorylation rates, and in vivo biodistribution.
Relative Cellular Uptake and Phosphorylation Rates
The efficacy of a choline-based PET tracer is dependent on its uptake into cancer cells and its subsequent phosphorylation, which "traps" the radiolabel inside the cell. nih.gov Comparisons between fluoroethylcholine and its derivatives have revealed significant differences in these key parameters.
In vitro studies using PC-3 human prostate cancer cells showed that the uptake of [¹⁸F]FCH was comparable to that of natural choline. In stark contrast, the uptake of [¹⁸F]FEC was only about one-fifth of that observed for FCH. nih.govsnmjournals.org The uptake of [¹⁸F]FPC was found to be similar to that of FCH. snmjournals.org
The rate of phosphorylation by yeast choline kinase also varies significantly among the analogs. [¹⁸F]FCH demonstrated a phosphorylation rate similar to that of choline. However, the rates for [¹⁸F]FEC and [¹⁸F]FPC were 30% and 60% lower than that of choline, respectively. nih.gov These findings indicate that the fluoromethyl derivative ([¹⁸F]FCH) has superior biological compatibility with the enzymatic machinery of choline metabolism compared to the fluoroethyl and fluoropropyl analogs. nih.gov
| Compound | Relative Uptake in PC-3 Cells (vs. FCH) | Relative In Vitro Phosphorylation Rate (vs. Choline) |
|---|---|---|
| [¹⁴C]Choline (CH) | Comparable nih.govsnmjournals.org | 100% (Reference) nih.gov |
| [¹⁸F]Fluoromethylcholine (FCH) | 100% (Reference) nih.govsnmjournals.org | Similar to Choline nih.gov |
| [¹⁸F]Fluoroethylcholine (FEC) | ~20% nih.govsnmjournals.org | ~70% (30% lower) nih.gov |
| [¹⁸F]Fluoropropylcholine (FPC) | Comparable nih.govsnmjournals.org | ~40% (60% lower) nih.gov |
Rationale for Analog Development in Addressing Research Questions
The development and comparative evaluation of fluoroethylcholine derivatives are driven by specific research and clinical needs. The overarching goal is to create a PET tracer that offers high diagnostic accuracy, reliability, and practical advantages over existing agents.
The primary rationale for developing ¹⁸F-labeled analogs like FCH and FEC was to overcome the logistical challenges of the short-lived ¹¹C-choline, thus enabling the tracer to be produced at a central cyclotron and distributed to hospitals without one. researchgate.netopenmedscience.com
Subsequent development of second-generation analogs like FCH and deuterated derivatives aimed to solve problems identified with earlier tracers. For example, FCH was developed to be a better biological analog than FEC, specifically to address the issue of high urinary radioactivity that hampered pelvic imaging with FEC. nih.govnih.gov
The design of deuterated analogs directly addresses the research question of how to minimize the confounding metabolic pathway of oxidation. nih.gov By reducing the rate of oxidation to betaine, tracers like ¹⁸F-D4-choline allow for a more precise and quantitative assessment of choline kinase activity in tumors, which is believed to be a more specific biomarker for cancer. nih.gov This improved selectivity for phosphorylation makes these newer analogs promising candidates for clinical evaluation, with the potential to detect a wide range of cancers irrespective of their histological type. nih.gov
Future Directions and Emerging Research Avenues
Integration with Multi-Modal Preclinical Imaging Platforms
The future of preclinical research involving fluoroethylcholine is increasingly pointing towards its integration within multi-modal imaging platforms. mrsolutions.com These platforms combine the molecular and functional insights from Positron Emission Tomography (PET) with the high-resolution anatomical details provided by Magnetic Resonance Imaging (MRI) or Computed Tomography (CT). mrsolutions.comwikipedia.org The synergy achieved by hybrid imaging systems like PET/MRI and PET/CT allows for a more comprehensive understanding of biological processes in a single imaging session. mrsolutions.comrwth-aachen.de
In the context of fluoroethylcholine, simultaneous PET/MRI offers superior soft tissue contrast, which is invaluable for precisely localizing areas of increased tracer uptake within complex anatomical structures. wikipedia.orgnih.gov Preclinical PET/MRI systems provide the capability for sequential or simultaneous imaging, which enhances workflow and ensures accurate spatial and temporal registration of the functional PET data with the anatomical MRI data. wikipedia.orgrwth-aachen.de This is particularly advantageous in studies of dynamic processes, where tracking the pharmacokinetics of fluoroethylcholine is crucial. Research has demonstrated the potential of simultaneous ¹⁸F-Fluoroethylcholine (¹⁸F-FEC) PET/MRI for evaluating breast lesions and predicting lymph node status, highlighting its utility in providing both metabolic and anatomical data concurrently. nih.gov
Similarly, PET/CT combines the functional sensitivity of PET with the detailed anatomical information of CT. scispace.comnih.gov This combination is well-established for staging and restaging various cancers in clinical settings and is equally valuable in preclinical research for monitoring disease progression and response to therapy in animal models. scispace.comnih.gov The integration of these modalities provides a powerful tool for translational research, allowing for the validation of imaging biomarkers that can bridge the gap between preclinical models and clinical applications. youtube.com
The use of multi-modal imaging with fluoroethylcholine enables researchers to correlate metabolic information derived from PET with morphological and physiological parameters obtained from MRI or CT, leading to a more robust and comprehensive dataset from a single study. mrsolutions.com
Advancements in Automated Radiosynthesis for Research Scale Production
Further innovations include the development of droplet-based microfluidic radiosynthesizers. escholarship.org These systems offer a significant reduction in reagent consumption and system size, making them an economical option for producing smaller, research-scale batches of radiopharmaceuticals. escholarship.org Microfluidic platforms can be automated for on-demand synthesis, providing flexibility for preclinical research environments. escholarship.org
Researchers are continuously refining automated synthesis protocols. For instance, different precursors and reaction conditions have been explored to optimize the synthesis. Two-step automated methods starting from precursors like 1,2-bis(tosyloxy)ethane (B1267912) have yielded decay-corrected radiochemical yields of approximately 40% in about 65 minutes. nih.gov One-step reactions have also been developed, further simplifying the process and opening possibilities for more straightforward and reliable automation. daneshyari.com The implementation of these advanced automated methods on commercial synthesis modules, such as the GE TRACERlab, has proven to be safe and provides reproducible, high radiochemical yields suitable for research and potential clinical use. openmedscience.comnih.gov
| Automated Synthesis Method | Key Features | Typical Yield (not decay-corrected) | Synthesis Time | Radiochemical Purity |
|---|---|---|---|---|
| Modified Commercial Module (Two-Step) | Simplified process, uses 2-bromoethyl triflate precursor, Sep-Pak purification. nih.gov | 47 ± 5% nih.gov | 40 min nih.gov | >99.9% nih.gov |
| Modified GE Module (Two-Step) | Uses 2-[¹⁸F]fluoroethyltosylate intermediate, solid phase extraction purification. snmjournals.org | 30 ± 6% snmjournals.org | ~50 min snmjournals.org | >96% snmjournals.org |
| General Automated (Two-Step) | Starts with 1,2-bis(tosyloxy)ethane, cation-exchange cartridge purification. nih.gov | ~40% (decay-corrected) nih.gov | 65 min nih.gov | >98% nih.gov |
| One-Step Reaction | Reacts [¹⁸F]fluoride with 1,2-bis(tosyloxy)ethane and N,N-dimethylaminoethanol simultaneously. daneshyari.com | 48 ± 1% daneshyari.com | Not specified | >99% daneshyari.com |
Novel Applications of Fluoroethylcholine as a Molecular Probe in Fundamental Biology
Beyond its established role in oncology imaging, fluoroethylcholine holds considerable promise as a molecular probe for investigating fundamental biological processes. Its mechanism of uptake and metabolism mirrors that of natural choline (B1196258), making it an ideal tool for studying choline transport, phosphorylation, and incorporation into phospholipids (B1166683) in living systems. nih.govsnmjournals.org
Studying Lipid Metabolism and Membrane Synthesis: Choline is a fundamental component of phosphatidylcholine, a major constituent of cellular membranes. nih.govopenmedscience.com The rate of choline uptake and metabolism is closely linked to cell proliferation and membrane turnover. snmjournals.org Radiolabeled fluoroethylcholine can serve as a tracer to non-invasively monitor the dynamics of phospholipid synthesis in real-time. This application is not limited to cancer; it can be extended to study lipid metabolism in various physiological and pathological states, such as in neuroscience, dermatology, and metabolic disorders. lipotype.com For instance, it could be used to investigate changes in membrane biogenesis during neuronal development or in response to dietary changes. lipotype.comuc.edu
Investigating Cell Signaling Pathways: There is emerging evidence that choline and its metabolites are not merely structural components but also participate in cell signaling. mdpi.com While much of choline's signaling role is attributed to its precursor relationship with acetylcholine (B1216132) and phosphatidylcholine, recent findings suggest choline itself may act as an intracellular messenger. mdpi.com Fluoroethylcholine, as a choline analog, can be employed as a probe to explore these novel signaling functions. By tracking its uptake and downstream metabolic fate, researchers can gain insights into the regulation of choline-dependent signaling cascades in response to various stimuli. sigmaaldrich.comsciencedaily.com This could unravel new connections between cellular metabolism and signal transduction.
In vitro experiments have confirmed that [¹⁸F]fluoroethylcholine is actively transported into cells, phosphorylated by choline kinase, and integrated into phospholipids, effectively trapping the radiolabel within the cell. snmjournals.org This "chemical trap" mechanism allows for the sensitive detection of choline kinase activity, a key enzyme in choline metabolism. nih.govnih.gov Therefore, fluoroethylcholine can be used as a functional probe to study the regulation and activity of choline transporters and choline kinase under various experimental conditions, providing a deeper understanding of these crucial biological processes.
Computational and Theoretical Studies in Understanding Fluoroethylcholine Interactions
Computational and theoretical approaches are emerging as powerful tools to complement experimental studies and provide a deeper understanding of fluoroethylcholine's interactions at a molecular level. These methods can elucidate the mechanisms governing its transport, metabolism, and binding, which are difficult to observe directly through experimental means alone.
Molecular Modeling and Simulation: Future research can leverage molecular modeling and simulation to investigate the specific interactions between fluoroethylcholine and its biological targets, such as choline transporters and choline kinase. Docking studies could predict the binding affinity and orientation of fluoroethylcholine within the active sites of these proteins, helping to explain its substrate specificity. Molecular dynamics simulations could further be used to explore the conformational changes that occur upon binding and during the catalytic process.
Furthermore, computational studies can aid in the design of novel choline-based probes. By understanding the structure-activity relationships of existing analogs like fluoroethylcholine, researchers can theoretically design new molecules with improved properties, such as higher affinity for specific transporters or altered metabolic trapping characteristics. These in silico approaches can help prioritize candidates for synthesis and experimental validation, accelerating the development of next-generation molecular probes. The application of radiomic analysis, which extracts a large number of quantitative features from medical images using computational algorithms, is also a growing area of research that can uncover correlations between imaging data and underlying biology. scispace.comnih.govresearchgate.net
Q & A
Q. What analytical methods are recommended for quantifying fluoroethylcholine chloride in biological samples?
this compound can be quantified using colorimetric or fluorometric assays adapted from phosphatidylcholine detection protocols. Key steps include:
- Preparing a standard curve with serial dilutions of a reference standard (e.g., 0–100 nmol/well) .
- Optimizing sample dilution to fit the linear range of the standard curve .
- Using enzymatic reactions coupled with chromogenic/fluorescent probes (e.g., choline oxidase and horseradish peroxidase) to measure choline derivatives .
- Validating results via duplicate measurements and background correction to minimize interference .
Q. How can researchers ensure the reproducibility of this compound synthesis?
Reproducibility requires meticulous documentation of:
Q. What are the critical storage conditions for this compound to maintain stability?
Store the compound in airtight containers at –20°C to prevent hydrolysis or degradation. Aliquot working solutions to avoid freeze-thaw cycles, and verify stability using periodic HPLC or TLC analyses .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies may arise from differences in:
- Experimental design : Compare cell lines, animal models, or dosage regimes used .
- Sample preparation : Assess variations in solvent systems or purity thresholds (e.g., ≥95% by HPLC) .
- Data normalization : Use internal standards (e.g., deuterated analogs) to control for technical variability .
- Statistical rigor : Apply multivariate analysis to isolate confounding variables .
Q. What strategies optimize the detection of this compound in complex matrices (e.g., plasma or tissue homogenates)?
Advanced approaches include:
- Solid-phase extraction (SPE) : Use C18 cartridges to isolate the compound from lipids or proteins .
- Derivatization : Enhance sensitivity via chemical modification (e.g., trifluoroacetic anhydride) for GC-MS analysis .
- Matrix-matched calibration : Prepare standards in blank matrix extracts to account for ion suppression in mass spectrometry .
Q. How do molecular dynamics simulations contribute to understanding this compound’s interaction with choline transporters?
Simulations can:
- Predict binding affinities and conformational changes in transporters using docking software (e.g., AutoDock Vina) .
- Validate hypotheses with mutagenesis studies targeting predicted binding residues .
- Compare results with radiolabeled uptake assays (e.g., ³H-choline competition experiments) .
Q. What ethical and safety considerations are critical when handling this compound in vivo studies?
- Toxicity screening : Conduct acute and subchronic toxicity assays in rodents to establish safe dosing thresholds .
- Institutional approvals : Obtain IACUC or ethics committee approval for animal studies, ensuring compliance with ARRIVE guidelines .
- Waste disposal : Neutralize chlorinated byproducts before disposal per EPA or ECHA regulations .
Methodological Resources
- Literature Search : Use CAS No. [479407-08-4] and synonyms (e.g., "this compound") in databases like PubMed, SciFinder, and Reaxys. Cross-reference with ECHA or FDA documents for regulatory data .
- Data Validation : Adopt the Beilstein Journal’s guidelines for experimental rigor, including detailed supplementary materials for replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
